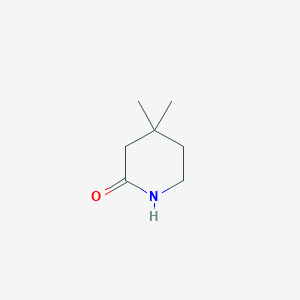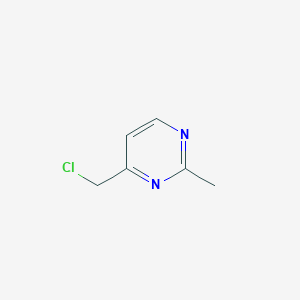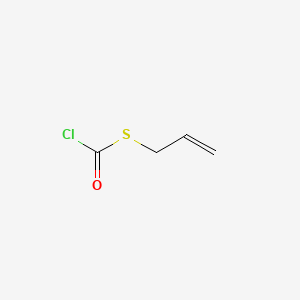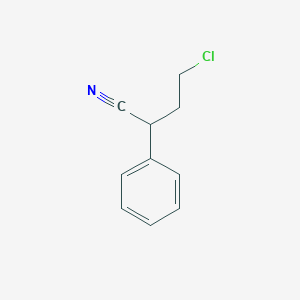![molecular formula C13H18N2 B1610605 (4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole CAS No. 57684-92-1](/img/structure/B1610605.png)
(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Vue d'ensemble
Description
“(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole” is a type of hydrogenated pyrido[4,3-b]indole . It’s used in the treatment of oxidative stress diseases including mitochondrial diseases, impaired energy processing disorders, and diseases of aging such as diabetes and cancer .
Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology. The molecular structure of indoles can be analyzed using various techniques such as 1H–14N NQDR, 13C CP/MAS NMR, and X-ray experimental techniques along with theoretical density functional theory .Chemical Reactions Analysis
Indoles undergo various chemical reactions. One of the most efficient processes for creating C–C bonds between indoles and electron-deficient substrates is the alkylation reaction . Copper-catalyzed alkylation reactions of indole have gained attention for their ability to yield alkylated products .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Synthesis for Cardioprotective Applications : The compound has been used in the synthesis of stobadine, a cardioprotective agent. The synthesis involved catalytic reductive dehalogenation and achieved high radiochemical purity, indicating its potential for medical applications (Marko et al., 1989).
Central Nervous System Activities : Derivatives of this compound have been synthesized and tested for their effects on the central nervous system. The results showed that the potency of CNS activities was influenced by the substituents at various positions, indicating its relevance in neuropharmacology (Nagai et al., 1979).
Structural and Physicochemical Analysis
X-ray Crystallography for Structural Analysis : The compound's structure has been studied using X-ray diffraction. This research provides insights into its molecular conformation and physicochemical properties, crucial for drug design (Rybakov et al., 2011).
Pharmacokinetics and Tissue Distribution : Studies on pharmacokinetics, tissue distribution, and excretion in rats have been conducted, providing valuable data on how the compound behaves in biological systems, which is essential for its therapeutic application (Kállay et al., 1990).
Pharmacological and Toxicological Investigations
Neuroleptic Activity Analysis : Research has shown that derivatives of this compound are effective in displacing dopamine receptors in vitro, indicating their potential as neuroleptic drugs. This research contributes to understanding its mechanism of action in neurological disorders (Welch et al., 1986).
Reproductive Toxicity Studies : Studies on the reproductive toxicity of derivatives in rats have been conducted, providing crucial information on the safety profile of these compounds for potential therapeutic use (Balonová et al., 1991).
Orientations Futures
The development of effective techniques to produce functionalized indoles has garnered a lot of interest in synthetic organic chemistry . Future research may focus on the synthesis of new indole derivatives, the investigation of their biological activity, and the development of new drugs based on these compounds .
Propriétés
IUPAC Name |
(4aR,9bR)-2,5-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-14-8-7-13-11(9-14)10-5-3-4-6-12(10)15(13)2/h3-6,11,13H,7-9H2,1-2H3/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQVMLYRXPPDSO-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@@H](C1)C3=CC=CC=C3N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480798 | |
| Record name | (4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57684-92-1 | |
| Record name | (4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)



![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)



![3-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1610544.png)